Tin (II) ethoxide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

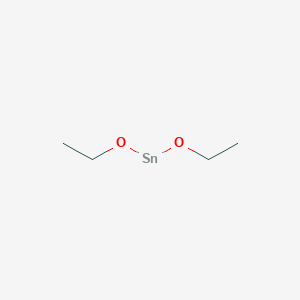

Tin(II) ethoxide (chemical formula: Sn(OCH₂CH₃)₂) is a metal alkoxide compound derived from ethanol. It is utilized as a precursor in materials science, particularly in the synthesis of nanostructured tin-based oxides for applications such as catalytic supports in proton-exchange membrane fuel cells (PEMFCs) . Its role in flame spray pyrolysis (FSP) and polymer-oriented self-assembly strategies highlights its importance in producing high-surface-area metal oxides . Unlike organotin compounds like tributyltin ethoxide (TBTE), Tin(II) ethoxide lacks alkyl groups bonded directly to tin, resulting in distinct chemical and toxicological properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: Tin (II) ethoxide can be synthesized through several methods. One common approach involves the reaction of tin (II) chloride with ethanol in the presence of a base such as sodium ethoxide. The reaction proceeds as follows:

SnCl2+2C2H5ONa→Sn(C2H5O)2+2NaCl

Another method involves the direct reaction of tin metal with ethanol under reflux conditions, often using a catalyst such as mercury (I) chloride .

Industrial Production Methods: Industrial production of this compound typically involves the reaction of tin (II) chloride with ethanol in large-scale reactors. The process is optimized to ensure high yield and purity of the product. The reaction mixture is usually filtered and purified to remove any impurities .

Chemical Reactions Analysis

Hydrolysis and Sensitivity to Moisture

Tin(II) ethoxide reacts violently with water via hydrolysis:

Sn OC2H5 2+2H2O→Sn OH 2+2C2H5OH

This reaction necessitates storage under inert atmospheres (N₂/Ar) . The moisture sensitivity limits its use in aqueous systems but is advantageous in anhydrous polymerization processes .

Role in Ring-Opening Polymerization (ROP)

Tin(II) ethoxide acts as an initiator in the ROP of cyclic esters like L-lactide. The mechanism involves:

-

Coordination of the tin center to the ester carbonyl oxygen.

-

Nucleophilic attack by an ethoxide ligand, opening the lactide ring.

Table 1: Activation Energies (Eₐ) for Tin(II) Alkoxide-Initiated ROP of L-Lactide

| Method | Eₐ Range (kJ/mol) |

|---|---|

| Kissinger (dynamic) | 52–76 |

| Friedman (isoconv.) | 53–84 |

| Broido–de Ruiter (B/D) | 76–84 |

While these values pertain to tin(II) n-butoxide, analogous behavior is expected for ethoxide due to structural similarities . The lower Eₐ compared to stannous octoate (Sn(Oct)₂) systems highlights its efficiency in minimizing side reactions (e.g., transesterification) .

Thermal Decomposition

At elevated temperatures (~200°C), tin(II) ethoxide decomposes into tin(II) oxide and ethoxy byproducts :

Sn OC2H5 2ΔSnO+C2H5O⋅ radicals

This property necessitates controlled heating in synthetic applications.

Comparative Reactivity in Catalysis

Tin(II) ethoxide outperforms traditional initiators like stannous octoate due to:

Scientific Research Applications

Tin (II) ethoxide has a wide range of applications in scientific research:

Biology: Investigated for its potential use in biological imaging and as a catalyst in biochemical reactions.

Medicine: Explored for its potential in drug delivery systems and as an antimicrobial agent.

Industry: Utilized in the production of coatings, adhesives, and as a catalyst in polymerization reactions.

Mechanism of Action

The mechanism of action of tin (II) ethoxide involves its ability to act as a Lewis acid, facilitating various chemical reactions. It can coordinate with electron-rich species, thereby activating them for subsequent reactions. In catalysis, this compound can form intermediate complexes with substrates, lowering the activation energy and increasing the reaction rate .

Comparison with Similar Compounds

Comparison with Similar Metal Ethoxides

Structural and Chemical Properties

Toxicity and Environmental Impact

- Tin(II) ethoxide: Limited toxicity data available, but inorganic tin compounds are generally less toxic than organotin derivatives .

- Tributyltin ethoxide (TBTE) : Induces oxidative stress in aquatic organisms (e.g., rainbow trout) by elevating lipid peroxidation (MDA levels) and disrupting antioxidant enzymes (SOD, CAT) .

Key Research Findings

- Flame Spray Pyrolysis (FSP): Tin(II) ethoxide, when combined with niobium(V) ethoxide and antimony(III) ethoxide, forms SnO₂-based supports with high electronic conductivity (>0.01 S/cm), outperforming chloride-derived precursors in PEMFC applications .

- ALD Mechanisms: TBTE’s ligand-exchange reactions with ozone enable precise, carbon-free SnO₂ deposition at 200–300°C, with growth rates of 0.62 Å/cycle .

- Catalytic Efficiency : Magnesium ethoxide achieves >90% yields in dihydrofuran synthesis, surpassing sodium or potassium ethoxides due to enhanced intermediate stabilization .

Biological Activity

Tin (II) ethoxide, a tin-based organometallic compound, is primarily recognized for its applications in various fields, including catalysis and materials science. However, its biological activity has garnered attention in recent years, particularly regarding its potential therapeutic applications and toxicity profiles. This article reviews the biological activity of this compound, synthesizing findings from diverse research studies.

Chemical Structure and Properties

This compound has the chemical formula C4H10O2Sn and is characterized by a central tin atom bonded to two ethoxy groups. The structure can be represented as follows:

where OEt denotes the ethoxy group. This compound is typically a colorless liquid or solid that is soluble in organic solvents.

Antimicrobial Properties

Several studies have investigated the antimicrobial properties of this compound. It has shown effectiveness against various bacterial strains and fungi. For instance:

- Bacterial Inhibition : Research indicates that this compound exhibits significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The minimum inhibitory concentration (MIC) values range from 50 to 100 µg/mL for these organisms.

- Fungal Activity : In vitro studies have demonstrated that this compound can inhibit the growth of fungal pathogens like Candida albicans, with MIC values reported around 75 µg/mL.

Cytotoxicity Studies

The cytotoxic effects of this compound have been assessed in various cell lines. A notable study evaluated its effects on human cancer cell lines:

- Cell Lines Tested : The compound was tested on HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer) cells.

- Findings : Results indicated that this compound induced apoptosis in these cell lines, with IC50 values ranging from 20 to 40 µM, suggesting a dose-dependent cytotoxic effect.

The biological activity of this compound is attributed to its ability to interact with cellular components, leading to oxidative stress and apoptosis. Mechanistic studies suggest that:

- Reactive Oxygen Species (ROS) : this compound promotes ROS generation within cells, contributing to oxidative damage.

- Apoptotic Pathways : The compound activates caspase pathways, leading to programmed cell death.

Case Studies

-

Case Study on Antimicrobial Efficacy :

- Objective : To evaluate the antibacterial efficacy of this compound against clinical isolates.

- Methodology : Disk diffusion and broth microdilution methods were employed.

- Results : Significant inhibition zones were observed for Gram-positive bacteria, reinforcing its potential as an antimicrobial agent.

-

Case Study on Cytotoxicity :

- Objective : To assess the cytotoxic effects on breast cancer cells.

- Methodology : MTT assay was used to determine cell viability post-treatment with varying concentrations of this compound.

- Results : A marked decrease in cell viability was noted at higher concentrations, indicating its potential as an anticancer agent.

Toxicological Considerations

While this compound shows promising biological activities, its toxicity profile must be carefully considered. Acute toxicity studies reveal that high doses can lead to adverse effects such as:

- Liver and kidney damage observed in animal models.

- Neurotoxic effects at elevated concentrations.

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for Tin(II) ethoxide, and how can purity be verified?

Tin(II) ethoxide is typically synthesized via alkoxide exchange or direct reaction of tin(II) chloride with ethanol in the presence of a base. For example, sodium ethoxide (NaOEt) is often used as a base to deprotonate ethanol, facilitating the substitution of chloride ligands on tin . Purity verification involves elemental analysis (C, H, Sn content) and spectroscopic techniques such as 119Sn NMR or FT-IR to confirm the absence of unreacted precursors or hydrolysis products. Consistent stoichiometric ratios in elemental analysis (e.g., ±0.4% deviation from theoretical values) are critical .

Q. Which spectroscopic techniques are effective for characterizing the structure of Tin(II) ethoxide?

Key techniques include:

- 119Sn NMR : To identify the coordination environment and oxidation state of tin.

- FT-IR : To detect Sn-O and Sn-C vibrational modes (e.g., 500–600 cm−1 for Sn-O stretching).

- X-ray crystallography : For definitive structural elucidation, though air sensitivity complicates crystal growth.

- Elemental analysis : To validate stoichiometry and purity .

Q. What are the key considerations for handling Tin(II) ethoxide in laboratory settings?

Tin(II) ethoxide is highly air- and moisture-sensitive. Protocols include:

- Use of Schlenk lines or gloveboxes for synthesis and storage.

- Anhydrous solvents (e.g., dried ethanol or toluene).

- Immediate characterization post-synthesis to minimize hydrolysis. Safety measures align with UN regulations for alcoholates (e.g., UN 3274), including fire-resistant storage and secondary containment .

Advanced Research Questions

Q. How can reaction conditions be optimized when using Tin(II) ethoxide as a catalyst in esterification or transesterification?

Employ Design of Experiments (DoE) frameworks, such as Central Composite Design (CCD), to systematically vary parameters like temperature, catalyst loading, and molar ratios. For instance, in Claisen condensation, equivalent optimization of sodium ethoxide and diethyl oxalate reduced experimental runs by 66% while maintaining statistical rigor. Response Surface Methodology (RSM) can model nonlinear interactions, identifying optimal conditions (e.g., 0.9% catalyst concentration for maximal hydrolysis efficiency) .

Q. How should researchers address discrepancies in reported catalytic efficiencies of Tin(II) ethoxide across studies?

Contradictions often arise from:

- Variability in hydrolysis control : Trace moisture can drastically alter reactivity. Use Karl Fischer titration to quantify solvent moisture (<50 ppm).

- Coordination state differences : Ligand exchange or aggregation (e.g., dimer vs. monomer) affects catalytic activity. In-situ techniques like SAXS (Small-Angle X-ray Scattering) can monitor aggregation states under reaction conditions .

- Methodological inconsistencies : Cross-validate protocols using primary literature (e.g., replicate procedures from high-impact journals) and report detailed experimental conditions (solvent purity, stirring rate, etc.) .

Q. What strategies are recommended for studying reaction mechanisms involving Tin(II) ethoxide?

- Kinetic isotope effects (KIE) : Replace ethanol with deuterated ethanol (C2D5OD) to probe proton-transfer steps.

- Computational modeling : Pair DFT calculations (e.g., B3LYP/def2-TZVP) with experimental data to map transition states.

- In-situ spectroscopy : Use ReactIR or Raman to track intermediate species during catalysis .

Q. How can researchers design experiments to minimize hydrolysis of Tin(II) ethoxide in air-sensitive reactions?

- Continuous flow systems : Reduce exposure to ambient conditions by using sealed reactors with inert gas purging (e.g., N2 or Ar).

- Low-temperature synthesis : Perform reactions at –20°C to slow hydrolysis kinetics.

- Additive stabilization : Introduce Lewis bases (e.g., pyridine) to coordinate tin and displace water .

Q. How can computational modeling be integrated with experimental data to predict Tin(II) ethoxide reactivity?

- Molecular dynamics (MD) simulations : Model solvation effects in ethanol/toluene mixtures to predict aggregation behavior.

- Reactivity descriptors : Calculate Fukui indices or electrophilicity to identify nucleophilic/electrophilic sites on tin.

- Validate models : Compare predicted reaction pathways (e.g., activation energies) with experimental kinetic data .

Properties

IUPAC Name |

diethoxytin |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C2H5O.Sn/c2*1-2-3;/h2*2H2,1H3;/q2*-1;+2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCKWFNSALCEAPW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCO[Sn]OCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10O2Sn |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.83 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.